molecular formula C16H14F3NO B1319319 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine CAS No. 937596-54-8

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine

Cat. No.: B1319319
CAS No.: 937596-54-8
M. Wt: 293.28 g/mol
InChI Key: DNGWWKBYBDCUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine (CAS 937596-54-8) is a chemical compound with a molecular formula of C16H14F3NO and a molecular weight of 293.28 g/mol [ 1 ][ 4 ]. This phenylamine derivative is offered for research purposes and is strictly for laboratory use. It is classified as an irritant, and standard safety protocols should be followed during handling [ 4 ]. This compound is of significant interest in medicinal chemistry and pharmaceutical research. Structural analogs of this chemical class have been investigated as potent inhibitors of phosphodiesterase type-IV (PDE4) [ 5 ]. The PDE4 enzyme is a critical target for developing new therapeutic agents, and inhibitors are explored for the treatment of a wide range of inflammatory diseases, central nervous system (CNS) disorders, and conditions such as chronic obstructive pulmonary disease (COPD), asthma, allergic rhinitis, psoriasis, and ulcerative colitis [ 5 ]. The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. Global suppliers, including Santa Cruz Biotechnology, Inc. and Matrix Scientific, stock this product for the research community [ 2 ][ 4 ]. As with all proprietary compounds, researchers should be aware of and comply with any relevant patent restrictions during their investigative work [ 3 ].

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c17-16(18,19)12-5-7-15(14(20)9-12)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGWWKBYBDCUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Trifluoromethyl-Substituted Phenol or Aniline Intermediate

The trifluoromethyl-substituted aromatic amine core can be prepared by:

  • Nitration of trifluoromethyl-substituted aromatic precursors.
  • Halogenation or sulfonation steps to introduce reactive groups for further substitution.
  • Reduction of nitro groups to amines using catalytic hydrogenation or chemical reductants.

Example from Patent CN102491906A :
A multi-step synthesis of trifluoromethyl-substituted anilines involves nitration, bromination, and fluorination steps starting from methylbenzenesulfonic acid derivatives, followed by catalytic hydrogenation using 5% palladium on charcoal in methanol at 35°C to reduce nitro groups to amines with yields up to 94%.

Formation of the Indenyl Ether Linkage

The key step to form the 2-(2,3-dihydro-1H-inden-5-yloxy) moiety involves nucleophilic aromatic substitution or Williamson ether synthesis:

  • The phenol derivative (bearing the trifluoromethyl and nitro or amino substituents) is reacted with 2,3-dihydro-1H-inden-5-ol or its activated derivative.
  • This reaction is typically carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature control is critical, often maintained between -15°C to room temperature to avoid side reactions.

Reduction of Nitro Group to Amine

If the intermediate contains a nitro group, it is reduced to the amine:

  • Catalytic hydrogenation using palladium on charcoal (5%) in methanol under mild conditions (35°C, 0.5 MPa H2 pressure) is effective.
  • Alternative chemical reductions include stannous chloride in concentrated hydrochloric acid, as described in European patent EP1926715B1, which also discusses reduction conditions for related aminophenylether derivatives.
  • The reduction step is followed by filtration to remove catalyst and purification by distillation or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration of methylbenzenesulfonic acid 65% HNO3 in 98% H2SO4, 1:5.5-6.5:1.1-1.3 molar ratio Not specified Controlled temperature nitration
Bromination Bromine in glacial acetic acid, 1:0.6-1 mass ratio Not specified For halogenation of nitro intermediate
Fluorination Potassium monofluoride in dry DMF, 80-85°C, 20 h 97 Conversion to trifluoromethyl group
Catalytic hydrogenation 5% Pd/C, methanol, 35°C, 3 h, 0.5 MPa H2 93.8 Reduction of nitro to amine
Ether formation Phenol + 2,3-dihydro-1H-inden-5-ol, K2CO3, THF, -15 to 25°C Not specified Williamson ether synthesis

Research Findings and Notes

  • The use of palladium catalysts is preferred for selective reduction of nitro groups without affecting other sensitive functionalities such as the trifluoromethyl group or ether linkage.
  • Temperature control during ether formation is crucial to prevent decomposition or side reactions.
  • The trifluoromethyl group is introduced via nucleophilic fluorination of trichloromethyl precursors, which requires careful handling of reagents and solvents.
  • Purification steps often involve extraction with organic solvents (e.g., dichloromethane, ether), drying over anhydrous magnesium sulfate, and vacuum distillation or recrystallization to achieve high purity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield (%)
1 Nitration p-Methylbenzenesulfonic acid 65% HNO3, 98% H2SO4 3-Nitro-4-methylbenzenesulfonic acid -
2 Bromination 3-Nitro-4-methylbenzenesulfonic acid Bromine, glacial acetic acid 3-Nitro-4-methyl-5-bromobenzenesulfonic acid -
3 Fluorination 2-Nitro-6-trichloromethyl toluene Potassium monofluoride, DMF, 80-85°C 2-Nitro-6-trifluoromethyl toluene 97
4 Catalytic hydrogenation 2-Nitro-6-trifluoromethyl toluene 5% Pd/C, methanol, 35°C, 0.5 MPa H2 2-Methyl-3-trifluoromethylaniline 93.8
5 Ether formation Phenol derivative + 2,3-dihydro-1H-inden-5-ol K2CO3 or NaH, THF or DMF, -15 to 25°C 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine -

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Phenyl Ring

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine (CAS 946773-95-1)
  • Structural Difference : The trifluoromethyl (-CF₃) group is replaced by a methyl (-CH₃) group.
  • Impact: Reduced electronegativity and lipophilicity compared to -CF₃.
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS 152624-02-7)
  • Structural Difference : The phenylamine-ether moiety is replaced by a propylamine chain directly attached to the indene.
  • Impact :
    • Increased conformational flexibility due to the aliphatic chain.
    • The absence of the aromatic phenyl ring may reduce π-π stacking interactions in biological systems .

Modifications on the Indene Moiety

(S)-5-ethoxy-2,3-dihydro-1H-inden-1-amine HCl (CAS 1312949-70-4)
  • Structural Difference : An ethoxy (-OCH₂CH₃) group replaces the indenyloxy linkage, and the amine is part of the indene core.
  • Impact :
    • Ethoxy substituents may enhance solubility but reduce steric hindrance compared to the bulkier phenyl ether.
    • The stereochemistry (S-configuration) could influence chiral recognition in receptor binding .
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylic acid
  • Structural Difference : The phenylamine group is replaced by a furan-2-carboxylic acid .
  • Impact :
    • Introduction of a carboxylic acid (-COOH) improves water solubility but may limit membrane permeability.
    • Furan rings participate in hydrogen bonding, differing from the amine’s ionic interactions .

Functional Group Comparisons in Bioactive Analogs

1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g in )
  • Structural Difference : These compounds contain a 1,3,4-oxadiazole core with thioether substituents instead of the phenylamine-indenyloxy scaffold.
  • Impact :
    • The oxadiazole ring enhances metabolic stability and π-stacking capabilities.
    • The trifluoromethyl group in compound 5g (similar to the target compound) is critical for SDH binding, as shown in molecular docking studies .

Tabulated Comparison of Key Compounds

Compound Name Substituent on Phenyl/Indene Functional Groups Bioactivity Notes Reference
Target Compound -CF₃, indenyloxy Phenylamine, ether Not reported
5-Methylphenylamine analog (CAS 946773-95-1) -CH₃, indenyloxy Phenylamine, ether Not reported
(S)-5-Ethoxy-inden-1-amine HCl (CAS 1312949-70-4) -OCH₂CH₃ on indene Indenylamine, ethoxy Chiral specificity potential
5g (Oxadiazole thioether) -CF₃, bromobenzylthio Oxadiazole, thioether 50% fungicidal activity at 50 µg/mL
Furan-carboxylic acid analog Indenyloxymethyl-furan Furan, carboxylic acid Solubility-enhanced design

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a dihydroindenol derivative may react with a trifluoromethyl-substituted aniline precursor under reflux in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography . Key intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC to confirm structural integrity and purity .

Q. How can the physicochemical properties of this compound be systematically determined?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in solvents like DMSO, THF, and water using UV-Vis spectroscopy.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., mp ~108–110°C for structurally similar trifluoromethyl compounds) .
  • LogP : Estimate via reverse-phase HPLC with a calibrated column or computational tools like ACD/Labs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}F-NMR is essential for verifying the trifluoromethyl group’s presence and electronic environment. 1H^1H-NMR can resolve the dihydroindenyl and phenylamine protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C16_{16}H14_{14}F3_3NO) within 5 ppm accuracy .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be validated, particularly regarding regioselectivity?

  • Methodological Answer :

  • Use density functional theory (DFT) calculations to model transition states and predict regioselectivity in nucleophilic substitution steps.
  • Conduct kinetic studies (e.g., variable-temperature NMR) to monitor intermediate formation and validate proposed mechanisms .

Q. What strategies resolve contradictions in solubility or stability data reported for similar fluorinated phenylamines?

  • Methodological Answer :

  • Controlled Replicates : Perform triplicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) to minimize environmental variability.
  • Hansen Solubility Parameters : Calculate solubility parameters to rationalize discrepancies between polar/aprotic solvents .
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .

Q. How can computational modeling guide the optimization of this compound’s bioactivity or material properties?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) to predict binding affinities.
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with experimental bioactivity data .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Microcosm Studies : Use soil/water systems spiked with the compound to track abiotic/biotic degradation pathways via 19F^{19}F-NMR or LC-HRMS .
  • Ecotoxicology Assays : Evaluate acute toxicity in Daphnia magna or algal models using OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.